molecular formula C7H13NO2 B156288 trans-4-Aminocyclohexanecarboxylic acid CAS No. 1776-53-0

trans-4-Aminocyclohexanecarboxylic acid

Cat. No.: B156288
CAS No.: 1776-53-0
M. Wt: 143.18 g/mol
InChI Key: DRNGLYHKYPNTEA-UHFFFAOYSA-N
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Description

Trans-4-Aminocyclohexanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12785. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Valorization of Muconic Acid Derivatives

Muconic acid (MA), a dicarboxylic acid with conjugated double bonds, showcases the potential of cyclohexane derivatives in the biobased economy. Research into MA highlights the versatility of cyclohexane derivatives as precursors for specialty polymers and value-added chemicals. The synthesis, production via biotechnological pathways, and final valorization into products like adipic or terephthalic acids underscore the potential for trans-4-Aminocyclohexanecarboxylic acid in similar applications (Khalil et al., 2020).

Spin Label Amino Acids in Peptide Studies

The use of spin label amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) in studying peptides provides a framework for considering this compound's potential in biochemical and conformational analysis. TOAC's incorporation into peptides for analyzing backbone dynamics and secondary structures using various spectroscopic methods indicates a similar potential for this compound in peptide-based research (Schreier et al., 2012).

Functionalized β-Amino Acid Derivatives in Drug Research

The synthesis and transformation of cyclic β-amino acids into functionalized derivatives for drug research highlight the importance of cyclohexane derivatives in medicinal chemistry. Metathesis reactions facilitating access to these compounds underscore the potential applications of this compound in synthesizing new molecular entities for drug discovery and development (Kiss et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

The study on biocatalyst inhibition by carboxylic acids, including their effects on microbial cell membranes and internal pH, can provide insights into the potential biochemical interactions and applications of this compound. Understanding these mechanisms is crucial for engineering robust microbial strains for biotechnological applications, suggesting a research avenue for this compound in improving biocatalytic processes (Jarboe et al., 2013).

Safety and Hazards

This compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment/face protection is recommended when handling this compound. It should be handled in a well-ventilated area and contact with skin, eyes, or clothing should be avoided .

Properties

IUPAC Name

4-aminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNGLYHKYPNTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901273
Record name NoName_367
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URL https://comptox.epa.gov/dashboard/DTXSID30901273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1776-53-0, 3685-23-2, 3685-25-4
Record name 4-Aminocyclohexanecarboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=1776-53-0
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Record name cis-4-Aminocyclohexanecarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 4-amino-, trans-
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Record name 3685-25-4
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Record name 3685-23-2
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Record name Cyclohexanecarboxylic acid, 4-amino
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Record name Cis-4-amino-1-cyclohexanecarboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-4-Aminocyclohexanecarboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

p-Aminobenzoic acid is hydrogenated in the presence of a platinum catalyst to give a yield of 67% of theory of 4-aminocyclohexylcarboxylic acid; m.p. 256°-258° C. The reaction with phosphorus trichloride/phosphorous acid takes place in the manner described in Example 1 and gives the desired compound in a yield of 32% of theory; m.p. 235°-238° C. (decomp.); Mrel =0.27.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
trans-4-Aminocyclohexanecarboxylic acid
Customer
Q & A

Q1: What is the molecular formula and weight of ACCA?

A1: The molecular formula of ACCA is C7H13NO2, and its molecular weight is 143.18 g/mol.

Q2: How do the cis and trans isomers of ACCA differ structurally?

A2: The cis and trans isomers of ACCA differ in the spatial orientation of the amino and carboxylic acid groups relative to the cyclohexane ring. In the cis isomer, both groups are on the same side of the ring, while in the trans isomer, they are on opposite sides.

Q3: How can the cis and trans isomers of ACCA be separated?

A: The cis and trans isomers of ACCA can be separated by fractional recrystallization. []

Q4: What is the hydrogen bonding pattern observed in cis-4-aminocyclohexanecarboxylate hemihydrate?

A: In cis-4-aminocyclohexanecarboxylate hemihydrate, the ACCA exists as a zwitterion. The crystal structure reveals a sandwich structure formed by two amino acid units linked by head-to-tail hydrogen bonds. These motifs are further connected by N+-H...O-C-O- hydrogen bonds forming helicoidal chains along the c-axis. Water molecules participate in O-H...O hydrogen bonding with these chains. []

Q5: What is the primary mechanism of action of ACCA in biological systems?

A: ACCA primarily acts as a conformationally constrained substitute for amino acids, influencing the structure and activity of peptides and proteins. [, ]

Q6: How does the incorporation of ACCA affect the activity of Dynorphin A analogues?

A: Incorporating cis- or trans-ACCA into Dynorphin A-(1-13)-NH2 at the Gly2-Gly3 position results in analogues with modest affinity for kappa opioid receptors and modest kappa-receptor selectivity. [, ]

Q7: Can ACCA be used to develop selective protein kinase inhibitors?

A: Yes. ACCA analogues of a peptide inhibitor targeting myosin light chain kinase (MLCK) retained affinity and selectivity for MLCK over other kinases, demonstrating the potential for ACCA in developing selective kinase inhibitors. []

Q8: Does ACCA exhibit antistaphylococcal activity?

A: While ACCA itself has not been directly reported to have antistaphylococcal activity, certain derivatives, such as cis- and trans-guanidinocyclohexanecarboxylic acid, show promising activity against Staphylococcus aureus infections in mice. []

Q9: How does the stereochemistry of ACCA (cis vs. trans) influence its biological activity?

A: The stereochemistry of ACCA plays a crucial role in its biological activity. For example, in Dynorphin A analogues, both cis- and trans-ACCA impart kappa opioid receptor selectivity, but the cis isomer demonstrates weaker opioid activity compared to the trans isomer. [, ] Similarly, in deltorphin C analogues, the cis-3-ACCA isomers exhibit greater δ-opioid receptor affinity and selectivity compared to the trans isomers. []

Q10: How does the position of ACCA incorporation within a peptide sequence affect its activity?

A: The position of ACCA within a peptide sequence is crucial for its activity. For example, in deltorphin C analogues, placing ACCA at position 2 within the "message" sequence is tolerated, while other positions may disrupt the peptide's interaction with the receptor. []

Q11: What analytical techniques are used to characterize and quantify ACCA?

A: Common techniques for characterizing ACCA include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a sensitive method for quantifying ACCA in biological samples. []

Q12: What are some promising areas for future research on ACCA?

A12: Future research on ACCA could explore:

  • Exploring the potential of ACCA as a building block for novel self-assembling peptide nanotubes. [] This could lead to applications in drug delivery and nanotechnology.
  • Developing efficient and environmentally friendly synthesis routes for ACCA and its derivatives. [] This is crucial for its large-scale production and applications.
  • Investigating the immunogenicity and potential immune responses elicited by ACCA and its derivatives. This is particularly relevant for its applications in peptide-based therapeutics. []
  • Evaluating the biocompatibility and biodegradability of ACCA and its derivatives to determine their suitability for biomedical applications. []

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